molecular formula C28H28ClN3O4S B15156231 Ethyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Ethyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B15156231
M. Wt: 538.1 g/mol
InChI Key: ZYMMCSBVUZTAML-UHFFFAOYSA-N
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Description

Ethyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a sulfanylacetyl group, and a piperazinylbenzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the 4-chlorophenylsulfanylacetyl intermediate, which is then reacted with an amine to form the desired product. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate can be compared with other similar compounds, such as:

    Ethyl 3-({[(4-nitrophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate: Similar structure but with a nitrophenoxy group instead of a chlorophenyl group.

    Ethyl 3-({[(2-nitrophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate: Similar structure but with a 2-nitrophenoxy group.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H28ClN3O4S

Molecular Weight

538.1 g/mol

IUPAC Name

ethyl 4-(4-benzoylpiperazin-1-yl)-3-[[2-(4-chlorophenyl)sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C28H28ClN3O4S/c1-2-36-28(35)21-8-13-25(24(18-21)30-26(33)19-37-23-11-9-22(29)10-12-23)31-14-16-32(17-15-31)27(34)20-6-4-3-5-7-20/h3-13,18H,2,14-17,19H2,1H3,(H,30,33)

InChI Key

ZYMMCSBVUZTAML-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)CSC4=CC=C(C=C4)Cl

Origin of Product

United States

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